Home > Products > Screening Compounds P108791 > Atracurium besylate, (1R,2R,1'S,2'S)-
Atracurium besylate, (1R,2R,1'S,2'S)- - 96946-50-8

Atracurium besylate, (1R,2R,1'S,2'S)-

Catalog Number: EVT-13979156
CAS Number: 96946-50-8
Molecular Formula: C65H82N2O18S2
Molecular Weight: 1243.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Atracurium besylate is a non-depolarizing neuromuscular blocking agent commonly used in anesthesia to facilitate endotracheal intubation and to relax skeletal muscles during surgical procedures. It is characterized by a complex molecular structure that allows for multiple stereochemical configurations, although only a limited number of isomers are produced during synthesis. This compound is particularly valued in clinical settings due to its minimal cardiovascular effects and its elimination pathway, which does not heavily rely on renal function, making it suitable for patients with compromised kidney function .

Source and Classification

Atracurium besylate is classified as a synthetic organic compound and is recognized as an approved drug by regulatory agencies such as the United States Food and Drug Administration and the World Health Organization. It has been included in the WHO Essential Medicines List, indicating its importance in a basic health system . The compound's chemical formula is C65H82N2O18S2C_{65}H_{82}N_{2}O_{18}S_{2} with a molecular weight of approximately 1243.49 g/mol .

Synthesis Analysis

Methods

The synthesis of atracurium besylate involves several steps, primarily focusing on the reaction of various intermediates under controlled conditions to yield the final product. One notable method includes the reaction of tetrahydropapaverine with methyl acrylate or ethyl propenoate in an organic solvent, followed by a reaction under basic catalysis with pentanediol. This process culminates in the formation of atracurium besylate through salification with oxalic acid .

Technical Details

The synthesis typically employs solvents such as ethanol or acetonitrile, combined with methyl benzenesulfonate and a catalytic amount of an insoluble base. The reaction mixture is maintained for a sufficient duration to allow for the formation of atracurium besylate, after which it is filtered to remove any insoluble materials before precipitating the final product . This method significantly reduces impurities compared to previous techniques that relied on ether .

Molecular Structure Analysis

Structure

Atracurium besylate consists of multiple functional groups that contribute to its pharmacological properties. The structure includes a quaternary nitrogen atom, which is crucial for its neuromuscular blocking activity. The molecule exhibits stereochemistry at four sites, leading to ten distinct stereoisomers, although they are produced in unequal amounts during synthesis .

Data

  • Chemical Formula: C65H82N2O18S2C_{65}H_{82}N_{2}O_{18}S_{2}
  • Molecular Weight: 1243.49 g/mol
  • IUPAC Name: 5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate .
Chemical Reactions Analysis

Atracurium besylate undergoes hydrolysis in physiological conditions, which is significant for its mechanism of action and elimination from the body. The hydrolysis process can vary depending on pH levels; it has been observed that atracurium besylate has half-lives ranging from less than four minutes under basic conditions to approximately 19 days under acidic conditions .

Mechanism of Action

Atracurium besylate acts as a competitive antagonist at the neuromuscular junction by binding to nicotinic acetylcholine receptors on motor end plates. This action prevents acetylcholine from eliciting muscle contraction, resulting in muscle relaxation. The onset of action typically occurs within a few minutes after intravenous administration, with effects lasting approximately 30 to 60 minutes depending on dosage and patient-specific factors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, colorless or faint yellow sterile solution
  • pH: Adjusted between 3.00 to 3.65
  • Stability: Stable under standard use and storage conditions; potency decreases approximately 6% per year under refrigeration .

Chemical Properties

Atracurium besylate demonstrates solubility in various solvents but is sensitive to light and temperature variations that can affect its stability. It does not exhibit significant flammability or explosive limits under normal conditions .

Applications

Atracurium besylate is primarily utilized in clinical settings for:

  • Facilitating endotracheal intubation during anesthesia.
  • Providing muscle relaxation during surgical procedures.

Its unique properties make it particularly useful for patients with renal impairments due to its alternative metabolic pathways for elimination, which do not rely heavily on kidney function . Additionally, it has been studied for potential applications in other medical contexts where muscle relaxation is required.

Mechanistic Basis of Neuromuscular Junction Antagonism

Competitive Antagonism at Nicotinic Acetylcholine Receptor Subtypes

Atracurium besylate, a benzylisoquinolinium compound, functions as a competitive, non-depolarizing antagonist at nicotinic acetylcholine receptors (nAChRs) in the neuromuscular junction. It binds reversibly to the orthosteric acetylcholine (ACh) binding site located at the α-δ and α-ε subunit interfaces of the postsynaptic nAChR (α1β1δε subtype), preventing acetylcholine from inducing receptor activation and subsequent ion channel opening [1] [3] [10]. This competitive inhibition halts depolarization of the motor endplate, thereby blocking skeletal muscle contraction. Electrophysiological studies using human nAChRs expressed in Xenopus oocytes demonstrate subunit-specific antagonism:

Table 1: Atracurium Besylate Inhibition Constants at Human nAChR Subtypes

Receptor SubtypepIC50 RangeIC50 Range (M)Primary Location
α1β1εδ7.09.7 × 10-8Neuromuscular junction
α3β23β47.9 – 9.11.16 × 10-8 – 9 × 10-10Autonomic ganglia/CNS
α4β27.7 – 8.12.11 × 10-8 – 7.9 × 10-9CNS
α77.9 – 8.31.3 × 10-8 – 5.6 × 10-9CNS

Data derived from functional antagonism assays against ACh activation [3] [10].

The significantly higher potency (lower IC50) at neuromuscular (α1-containing) receptors compared to neuronal subtypes (α3, α4, α7) underpins its clinical utility as a muscle relaxant. Off-target neuronal receptor blockade, however, may contribute to effects observed in non-muscle cells. Notably, atracurium induces astroglial differentiation in glioblastoma stem cells (GSCs) via α9-containing nAChRs, an effect blocked by the nAChR agonist dimethylphenylpiperazinium (DMPP), confirming receptor-mediated antagonism [4] [5].

Stereoselective Binding Dynamics at α-Subunit Interfaces

Atracurium besylate is a complex mixture of ten stereoisomers resulting from its four chiral centers. The specified isomer, (1R,2R,1'S,2'S)-atracurium besylate, exhibits preferential binding kinetics and potency at the neuromuscular nAChR α1 subunit interface. Stereochemistry dictates the spatial orientation of the tetrahydroisoquinolinium head groups and the linking chain, critically influencing complementarity with the receptor's binding pockets [2] [4] [9]. Key stereochemical determinants include:

  • Tetrahedral Geometry: The R-configuration at C1 and C1' positions the benzyltetrahydroisoquinolinium moieties for optimal π-cation interactions with aromatic residues (e.g., Tyr190, Trp149) in the receptor's binding pocket.
  • Inter-Quarternary Nitrogen Distance: The ~1.3 nm distance between the positively charged quaternary nitrogen atoms in the (1R,2R,1'S,2'S) isomer mimics the natural agonist ACh, enabling high-affinity bidentate binding to both α-subunit sites within the pentameric receptor [9].
  • Linker Flexibility: The flexible pentamethylene ester chain allows conformational adaptation to receptor microenvironments. The S-configuration at C2 and C2' minimizes steric hindrance, facilitating deeper penetration into the binding cleft compared to other isomers like cisatracurium (1R-cis, 1'R-cis) [2].

Functional consequences of stereoselectivity are evident in receptor dissociation kinetics. The (1R,2R,1'S,2'S) isomer displays slower off-rates from the α1β1εδ receptor compared to its diastereomers, correlating with prolonged neuromuscular blockade. This stereospecificity also extends to neuronal subtypes; the (1R,2R,1'S,2'S) configuration contributes to its activity at α9-containing receptors implicated in GSC differentiation [4] [5].

Allosteric Modulation of Post-Synaptic Receptor Conformations

Beyond orthosteric competition, atracurium besylate modulates nAChR function through allosteric mechanisms. Binding at sites distinct from the ACh locus induces conformational shifts that destabilize the open-channel state and stabilize desensitized or closed states [9] [10]. Key allosteric effects include:

  • Negative Cooperativity: Atracurium reduces the binding affinity of ACh to its orthosteric sites via long-range conformational changes transmitted through the extracellular domain. This negative cooperativity is evidenced by rightward shifts in ACh concentration-response curves without suppression of maximal response at very high ACh concentrations [3] [10].
  • Concentration-Dependent Desensitization: At sub-saturating concentrations (below IC50 for full blockade), atracurium accelerates the transition of nAChRs into high-affinity desensitized states (Ds). This pre-desensitization reduces the pool of receptors available for activation by endogenous ACh, contributing to its rapid onset even before full occupancy is achieved [9].
  • Subunit-Dependent Allosteric Selectivity: Allosteric modulation potency varies across nAChR subtypes. Atracurium exhibits higher efficacy in stabilizing desensitized states in α7 homomeric receptors (pIC50 7.9–8.3) compared to ganglionic α3β4 receptors (pIC50 7.9–9.1), independent of its orthosteric blocking activity. This is demonstrated by its ability to inhibit currents evoked by choline (a direct α7 agonist) at concentrations below those required for competitive blockade [10].

Table 2: Allosteric Modulation Parameters of Atracurium Besylate at nAChRs

EffectExperimental EvidenceFunctional Consequence
Negative CooperativityIncreased ACh EC50 without Emax reductionReduced synaptic efficacy of ACh
Desensitization PromotionAccelerated decay of ACh-evoked currentsReduced receptor availability for subsequent stimuli
Subunit-Dependent SelectivityHigher α7 desensitization vs. α3β4Potential CNS effects at sub-paralytic concentrations

The interplay between competitive antagonism and allosteric modulation explains the profound neuromuscular blockade despite partial receptor occupancy. Furthermore, allosteric actions may contribute to off-target effects; stabilization of desensitized states in α9-containing nAChRs on glioblastoma stem cells correlates with reduced clonogenicity and tumorigenicity in vivo [4] [5]:

Table 3: Functional Effects of Atracurium-Mediated nAChR Modulation in Glioblastoma Stem Cells (GSCs)

ParameterEffect of Atracurium (10 µM)Blocked by DMPP (nAChR Agonist)Receptor Implicated
GFAP Expression (Astroglial Differentiation)↑ 81.1% (vs. 5.3% in controls)Yesα9-containing nAChR
Clonogenic Capacity (Neurosphere Formation)↓ >80%Yesα9-containing nAChR
In Vivo Tumorigenicity↓ (Increased mouse survival)Not testedα9-containing nAChR

Data from patient-derived GSC lines [4] [5].

Properties

CAS Number

96946-50-8

Product Name

Atracurium besylate, (1R,2R,1'S,2'S)-

IUPAC Name

benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1S,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

Molecular Formula

C65H82N2O18S2

Molecular Weight

1243.5 g/mol

InChI

InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43+,54-,55+;;

InChI Key

XXZSQOVSEBAPGS-UDVWXPNDSA-L

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@@+]4(CCC5=CC(=C(C=C5[C@@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.